molecular formula C15H10Cl2F3NO B3041366 N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide CAS No. 284674-79-9

N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide

Cat. No. B3041366
CAS RN: 284674-79-9
M. Wt: 348.1 g/mol
InChI Key: HPODJEIVMKBXIG-UHFFFAOYSA-N
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Description

“N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide” is a chemical compound with the molecular formula C15H10Cl2F3NO . It is a complex organic compound that contains elements such as carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C15H10Cl2F3NO . The compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group .

Mechanism of Action

N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide binds to a specific site on the CFTR protein, known as the cytoplasmic vestibule, and inhibits the opening of the chloride channel pore. The exact molecular mechanism of this compound inhibition is still under investigation, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ions from passing through the channel. This compound is a reversible inhibitor, meaning that its effects can be reversed by removing the compound from the experimental system.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR chloride currents, reduction of mucus viscosity, stimulation of airway surface liquid volume, and modulation of ion transport in other epithelial tissues. This compound has also been shown to have anti-inflammatory and antimicrobial effects, which may be relevant to the treatment of cystic fibrosis and other respiratory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide in lab experiments is its high potency and selectivity for CFTR, which allows for precise and specific modulation of CFTR function. Another advantage is its reversible nature, which allows for control of the duration and extent of CFTR inhibition. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results. Another limitation is its relatively high cost and limited availability, which may limit its use in some research settings.

Future Directions

There are several future directions for research on N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide and related compounds. One direction is the development of more potent and selective CFTR inhibitors, with improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the molecular mechanisms underlying this compound inhibition, including the identification of the specific binding site on the CFTR protein and the structural changes induced by the compound. A third direction is the evaluation of this compound and related compounds as potential therapeutic agents for cystic fibrosis and other CFTR-related diseases, either alone or in combination with other drugs. Finally, there is a need for further research on the physiological and pathophysiological roles of CFTR, including its interactions with other ion channels and transporters, its regulation by signaling pathways, and its contribution to disease processes beyond cystic fibrosis.

Scientific Research Applications

N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide has been widely used as a research tool in the field of CFTR biology and pharmacology. It has been shown to inhibit CFTR chloride currents in a variety of cell types and experimental systems, including human airway epithelial cells, pancreatic duct cells, sweat gland cells, and Xenopus oocytes expressing human CFTR. This compound has been used to investigate the physiological roles of CFTR in fluid and electrolyte transport, mucociliary clearance, and other processes, as well as the pathophysiological mechanisms underlying cystic fibrosis and other CFTR-related diseases. This compound has also been used to screen for potential CFTR modulators and to evaluate the efficacy and safety of new CFTR-targeted drugs.

properties

IUPAC Name

2-chloro-2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-11-7-3-1-5-9(11)13(17)14(22)21-12-8-4-2-6-10(12)15(18,19)20/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPODJEIVMKBXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)NC2=CC=CC=C2C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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